molecular formula C23H26N4O3S B2768189 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2,2-diphenylethanone CAS No. 2034488-29-2

1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2,2-diphenylethanone

Cat. No. B2768189
M. Wt: 438.55
InChI Key: ZZFUEGGQZXMBEI-UHFFFAOYSA-N
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Description

The compound contains a 1,4-diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has a sulfonyl group attached to a 1-methyl-1H-pyrazol-4-yl group. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions, while the diazepane ring might be involved in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, polarity, and the functional groups present .

Scientific Research Applications

Cycloaddition Reactions

Research has shown the importance of cycloaddition reactions in the synthesis of pyrazolines and pyrazoles, which are valuable in the development of pharmaceuticals and agrochemicals. For instance, the cyclo-addition reaction of diazomethane with α,β-unsaturated sulfones, a process closely related to the chemistry of the given compound, leads to the formation of 1- or 2-pyrazolines depending on the reaction conditions (Helder et al., 1973). This reaction mechanism provides a foundational understanding for synthesizing related heterocyclic compounds.

Synthesis of Optically Pure Cyclopropanes

The addition of diazomethane to certain compounds results in the formation of pyrazolines, which can further undergo reactions to produce optically pure cyclopropanes. This is significant for the development of enantiomerically pure substances, crucial in the pharmaceutical industry for their enhanced efficacy and reduced side effects (Cruz Cruz et al., 2009).

Antioxidant Activity

Compounds related to the given chemical have been evaluated for their antioxidant activity. For example, a variety of bis(arylmethanesulfonylpyrroles and pyrazoles) displayed significant radical scavenging activity, underlining the potential of these compounds in developing antioxidant therapies (Lavanya et al., 2014).

Interfacial Polycondensation for Polymer Synthesis

The compound's related chemistry is also applicable in polymer science, where interfacial polycondensation techniques have been utilized to prepare optically active poly(azo-ester-imides). These polymers exhibit good thermal stability and optical activities, indicating their utility in various industrial applications (Hajipour et al., 2009).

Asymmetric Cycloaddition Reactions

Asymmetric cycloaddition reactions of diazomethane to vinyl sulfoxides have been explored, resulting in enantiomerically pure compounds. This process highlights the compound's relevance in synthesizing chiral molecules, which are of paramount importance in the development of new drugs (Ruano et al., 1996).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research could involve investigating the biological activity of this compound, optimizing its synthesis, and exploring its potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-25-18-21(17-24-25)31(29,30)27-14-8-13-26(15-16-27)23(28)22(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,17-18,22H,8,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFUEGGQZXMBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2,2-diphenylethanone

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